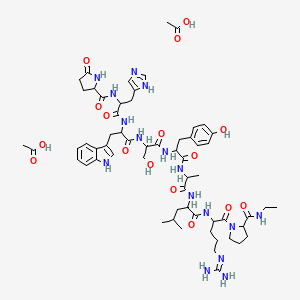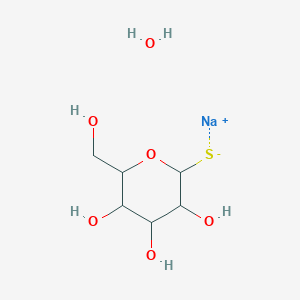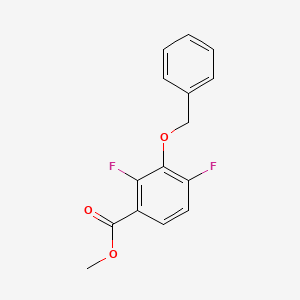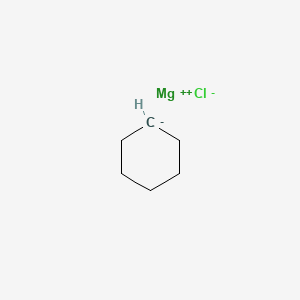![molecular formula C33H41N3O14 B13401421 N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)
N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Acetylamino)-2-deoxy-6-O-] is a compound that belongs to the class of acylaminosugars. These compounds are characterized by the presence of an acyl group attached to an amino sugar. The specific structure and properties of N-[2-(Acetylamino)-2-deoxy-6-O-] make it significant in various biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetylamino)-2-deoxy-6-O-] typically involves the acetylation of amino sugars. One common method is the reaction of amino sugars with acetic anhydride in an aqueous medium. The reaction proceeds efficiently when the reaction mixture is heated to temperatures between 50°C and 70°C . Another method involves the electrochemical decarboxylation of N-acetylamino malonic acid derivatives under Hofer-Moest reaction conditions .
Industrial Production Methods
Industrial production of N-[2-(Acetylamino)-2-deoxy-6-O-] often employs large-scale acetylation processes using acetic anhydride. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Acetylamino)-2-deoxy-6-O-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: N-[2-(Acetylamino)-2-deoxy-6-O-] can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[2-(Acetylamino)-2-deoxy-6-O-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its role in cellular processes and as a component of glycoproteins.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: N-[2-(Acetylamino)-2-deoxy-6-O-] is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[2-(Acetylamino)-2-deoxy-6-O-] involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving glycosylation and acetylation processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglucosamine: An amide derivative of glucose, significant in biological systems.
N-Acetylgalactosamine: Similar to N-Acetylglucosamine but with different stereochemistry.
Glucosamine: A precursor in the biochemical synthesis of glycosylated proteins and lipids.
Uniqueness
N-[2-(Acetylamino)-2-deoxy-6-O-] is unique due to its specific structural features and the presence of an acyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C33H41N3O14 |
|---|---|
Peso molecular |
703.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C33H41N3O14/c1-14-25(39)28(42)29(43)32(49-14)47-13-22-26(40)27(41)24(35-15(2)37)30(50-22)36(21(31(44)45)11-23(34)38)33(46)48-12-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14,20-22,24-30,32,39-43H,11-13H2,1-2H3,(H2,34,38)(H,35,37)(H,44,45)/t14-,21-,22+,24+,25+,26+,27+,28+,29-,30+,32+/m0/s1 |
Clave InChI |
YEAQGHRUPNCEGG-RTGGAPMPSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)N(C(CC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


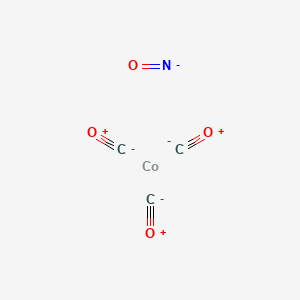
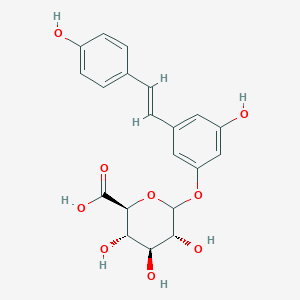

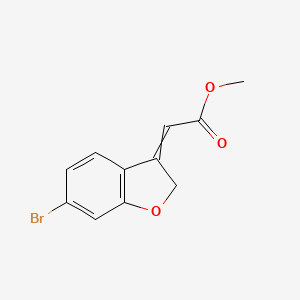
![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)


![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)

![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate](/img/structure/B13401405.png)
